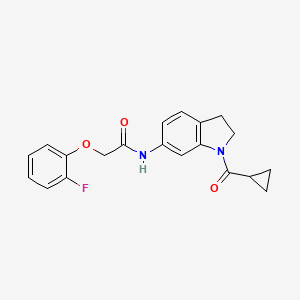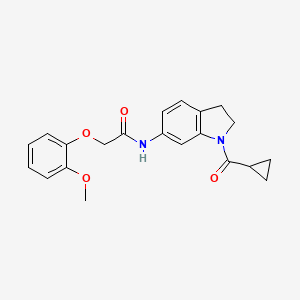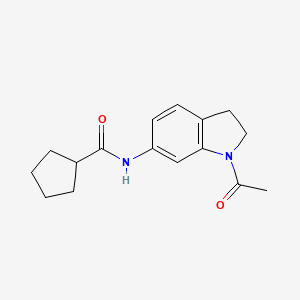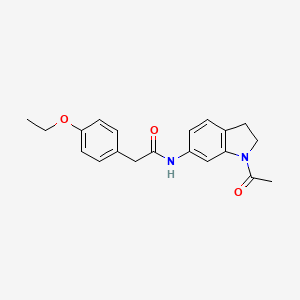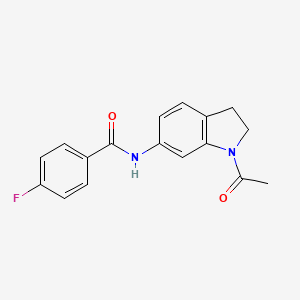
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide (also known as NFD-1) is a synthetic small molecule that has been studied as a potential therapeutic agent for a variety of diseases. NFD-1 is a member of the benzamide class of compounds and is structurally related to the benzamide-based drugs, such as the anti-cancer agent 5-fluorouracil (5-FU). NFD-1 has been studied for its potential to inhibit the activity of several enzymes, including the cyclin-dependent kinases (CDKs), which are important regulators of cell cycle progression. NFD-1 has also been studied for its potential to modulate the activity of the transcription factor NF-κB, which is an important regulator of inflammation and immune responses.
Mécanisme D'action
The exact mechanism of action of NFD-1 is not yet fully understood. However, it is thought to involve inhibition of the activity of CDKs and NF-κB. NFD-1 has been shown to bind to and inhibit the activity of CDKs, which are important regulators of cell cycle progression. NFD-1 has also been shown to bind to and inhibit the activity of NF-κB, which is an important regulator of inflammation and immune responses.
Biochemical and Physiological Effects
NFD-1 has been studied for its potential to modulate the activity of several enzymes, including CDKs and NF-κB. In particular, NFD-1 has been shown to inhibit the activity of the CDKs, which are important regulators of cell cycle progression. NFD-1 has also been shown to inhibit the activity of NF-κB, which is an important regulator of inflammation and immune responses. In addition, NFD-1 has been shown to have anti-inflammatory and immunomodulatory effects in animal models of inflammation and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NFD-1 for laboratory experiments is its high potency. NFD-1 has been shown to be highly effective at inhibiting the activity of CDKs and NF-κB, which makes it a useful tool for studying the role of these enzymes in cell cycle progression and inflammation. However, one of the limitations of using NFD-1 is its short half-life. NFD-1 is rapidly metabolized in the body and has a short half-life of approximately 15 minutes. This can make it difficult to use NFD-1 in long-term experiments.
Orientations Futures
There are a number of potential future directions for NFD-1 research. These include further studies to investigate the mechanism of action of NFD-1, as well as studies to evaluate its potential as a therapeutic agent for a variety of diseases. Additionally, further studies could be conducted to evaluate the potential of NFD-1 to modulate the activity of other enzymes and transcription factors. Finally, NFD-1 could be studied for its potential to be used in combination with other drugs or therapeutics to enhance the efficacy of treatment.
Méthodes De Synthèse
NFD-1 is synthesized by reacting ethyl acetoacetate with 4-fluorobenzonitrile in the presence of potassium carbonate in aqueous ethanol. The reaction yields NFD-1 as a white crystalline solid. The product can be purified by recrystallization from methanol and further characterized by spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
NFD-1 has been studied for its potential to modulate the activity of several enzymes, including CDKs and NF-κB. In particular, NFD-1 has been shown to inhibit the activity of the CDKs, which are important regulators of cell cycle progression. NFD-1 has also been shown to inhibit the activity of NF-κB, which is an important regulator of inflammation and immune responses.
Propriétés
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-11(21)20-9-8-12-4-7-15(10-16(12)20)19-17(22)13-2-5-14(18)6-3-13/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHGNAPPGXJROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



